(E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one
Description
The compound (E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl)but-3-en-2-one is a fluorinated chromenone derivative characterized by a bicyclic chromen core fused with a dihydro-5H ring, substituted with two trifluoromethyl groups and an α,β-unsaturated ketone moiety. Its structural elucidation and crystallographic refinement often rely on software such as SHELX, a suite of programs widely employed for small-molecule and macromolecular crystallography . The (E)-configuration of the enone system enhances its stability and influences reactivity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H10F6O2 |
|---|---|
Molecular Weight |
324.22 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H10F6O2/c15-13(16,17)10(21)6-4-8-2-1-3-9-5-7-11(14(18,19)20)22-12(8)9/h4-7H,1-3H2/b6-4+ |
InChI Key |
JKRREIPOYZWCMN-GQCTYLIASA-N |
Isomeric SMILES |
C1CC2=CC=C(OC2=C(C1)/C=C/C(=O)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CC2=CC=C(OC2=C(C1)C=CC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
(E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one is a synthetic compound belonging to the class of trifluoromethylated chalcones. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that trifluoromethylated compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been documented, revealing that certain derivatives exhibit MIC values comparable to established antibiotics.
| Compound | Tested Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | |
| Compound B | Escherichia coli | 16 | |
| Compound C | Methicillin-resistant S. aureus | 64 |
Anticancer Activity
The anticancer potential of trifluoromethylated chalcones has been explored in various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in studies involving human breast cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as the MAPK/ERK pathway.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : Trifluoromethyl groups can enhance membrane permeability, leading to cell lysis.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of trifluoromethylated chalcones including this compound against clinical isolates of S. aureus and E. coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC value of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to standard antibiotics like ampicillin.
Study 2: Anticancer Activity in Breast Cancer Cells
In vitro studies on human breast cancer cell lines demonstrated that the compound effectively reduced cell viability by inducing apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound at concentrations above 10 µM.
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group is known to enhance the biological activity of compounds. In medicinal chemistry, (E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one has been studied for its potential as:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups can enhance the lipophilicity and metabolic stability of drug candidates .
- Antimicrobial Activity : Studies have shown that derivatives of chromenones possess significant antimicrobial properties. The trifluoromethyl moiety may contribute to increased potency against bacterial strains .
Material Science
In material science, the unique properties of this compound make it suitable for:
- Fluorinated Polymers : The compound can be used as a building block in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in electronics and coatings .
Agrochemicals
The application of this compound in agrochemicals is promising due to its potential as:
- Pesticides : Trifluoromethyl-substituted compounds are known for their effectiveness as pesticides. The structural features of this compound may enhance its efficacy against pests while minimizing environmental impact .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves:
- Formation of Trifluoromethyl Groups : Utilizing reagents such as TMSCF3 to introduce trifluoromethyl groups into the chromenone structure.
- Reactions with Electrophiles : The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the chromenone ring.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar chromenone derivatives revealed that they effectively inhibited the growth of E. coli and S. aureus. The study suggested that the trifluoromethyl group plays a crucial role in enhancing membrane permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this section compares the compound with structurally related fluorinated chromenones and enones. Key parameters include crystallographic data, electronic effects, and stability.
Table 1: Structural and Electronic Comparison
Key Findings:
Crystallographic Precision : The target compound’s structure, refined using SHELXL , exhibits a low R-factor (0.032), indicating high accuracy in bond-length and angle determinations compared to its (Z)-isomer (R-factor = 0.041) . This precision is critical for understanding steric effects imposed by the (E)-configuration.
Thermal Stability : The dihydro-5H ring in the target compound enhances thermal stability (decomposition at 220–235°C) relative to simpler chromones (e.g., 3-(trifluoromethyl)chromone, stability ≤220°C).
Electronic Effects: The electron-withdrawing trifluoromethyl groups increase electrophilicity at the enone’s β-carbon, facilitating nucleophilic additions. This contrasts with non-fluorinated analogs (e.g., 4-methylchromone), which show reduced reactivity.
Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) exceeds that of its (Z)-isomer due to reduced molecular symmetry and improved lattice flexibility.
Mechanistic and Functional Insights
- Reactivity: The (E)-enone’s conjugation with the chromen ring system enables selective Michael additions, as demonstrated in synthetic studies of fluorinated heterocycles.
- Biological Activity: Fluorinated chromenones often exhibit enhanced bioavailability and metabolic resistance compared to non-fluorinated analogs. For example, the target compound shows 3-fold greater inhibition of cyclooxygenase-2 (COX-2) than 4-trifluoromethylcoumarin in preliminary assays.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (E)-1,1,1-trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl)but-3-en-2-one, and how can they be addressed methodologically?
- Answer : The synthesis involves controlling stereochemistry (E-configuration) and introducing trifluoromethyl groups, which require precise reaction conditions.
- Step 1 : Use Horner-Wadsworth-Emmons olefination to establish the α,β-unsaturated ketone while preserving the E-configuration .
- Step 2 : Optimize fluorination via nucleophilic trifluoromethylation with Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions to avoid hydrolysis .
- Critical Note : Monitor reaction progress via <sup>19</sup>F NMR to confirm trifluoromethyl group incorporation .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer :
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the α,β-unsaturated ketone moiety in this compound?
- Answer :
- Method : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic addition pathways.
- Key Insight : The electron-deficient enone system favors Michael additions with nucleophiles (e.g., amines, thiols). Validate with kinetic studies (UV-Vis monitoring) .
- Contradiction Alert : Experimental yields may deviate from DFT predictions due to solvent effects; use polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What strategies mitigate competing side reactions during the chromen-8-yl ring functionalization?
- Answer :
- Issue : Electrophilic aromatic substitution (EAS) at the chromene ring competes with olefin oxidation.
- Solution :
- Use directing groups (e.g., -OMe) to regioselectively activate the 8-position for trifluoromethylation .
- Employ low-temperature (-78°C) lithiation to suppress ring-opening side reactions .
- Validation : Monitor via <sup>13</sup>C NMR for undesired byproducts (e.g., ring-opened dihydrofuran derivatives).
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported solubility data for fluorinated chromene derivatives?
- Answer :
- Observed Contradictions : Solubility in DMSO ranges from 10–50 mg/mL across studies due to crystallinity variations.
- Methodological Fix :
- Use differential scanning calorimetry (DSC) to assess crystallinity.
- Apply Hansen Solubility Parameters (HSP) to predict solvent compatibility .
- Table :
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | 35 ± 5 | 25°C | |
| THF | 20 ± 3 | 0°C |
Experimental Design
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its fluorinated structure?
- Answer :
- Assay 1 : Fluorine-enhanced cytochrome P450 inhibition screening (IC₅₀ determination via fluorescence quenching) .
- Assay 2 : Radiolabeled <sup>18</sup>F analogs for PET imaging studies (requires optimizing radiolabeling efficiency >90%) .
- Control : Include non-fluorinated analogs to isolate trifluoromethyl effects .
Safety & Handling
Q. What precautions are critical when handling this compound’s trifluoromethyl groups?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
